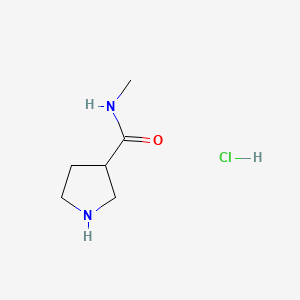
(3alpha)-Allopregnanolone 3-beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucuronides are compounds that result from the process of glucuronidation, where a glucuronic acid moiety is attached to a substrate molecule . This process is a major part of phase II metabolism in drug biotransformation . Glucuronides are often more water-soluble than their parent compounds, facilitating their excretion from the body .
Synthesis Analysis
The synthesis of glucuronides involves the action of uridine 5’-diphospho-glucuronosyltransferases (UGTs), which catalyze the addition of a glucuronide moiety onto the substrate molecule .Molecular Structure Analysis
The molecular structure of glucuronides typically involves the parent molecule with a glucuronic acid moiety attached. The glucuronic acid is usually linked via an ether (C-O-C) or ester (C-O-C=O) bond .Chemical Reactions Analysis
In the body, glucuronides can be hydrolyzed back to the parent compound by the action of beta-glucuronidase enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of glucuronides can vary widely depending on the parent compound. In general, glucuronides are more polar and water-soluble than their parent compounds .Applications De Recherche Scientifique
- Application : (3α)-Allopregnanolone 3-β-D-Glucuronide modulates GABA-A receptors, enhancing inhibitory neurotransmission. It may influence anxiety, mood, and stress responses .
- Application : (3α)-Allopregnanolone 3-β-D-Glucuronide, along with related glucuronides, inhibits bile flow in rats. It belongs to a class of cholestatic compounds that affect bile acid secretion .
- Application : (3α)-Allopregnanolone 3-β-D-Glucuronide acts as a cholestatic agent, potentially contributing to liver dysfunction. Understanding its effects is crucial for hepatobiliary research .
- Application : (3α)-Allopregnanolone 3-β-D-Glucuronide undergoes glucuronidation, facilitating its elimination via bile. Investigating glucuronidation pathways informs drug metabolism studies .
Neurosteroid Modulation
Bile Flow Regulation
Cholestatic Agents
Metabolism and Elimination
These applications highlight the multifaceted role of (3α)-Allopregnanolone 3-β-D-Glucuronide in physiology and pathology. Researchers continue to explore its significance in various contexts . If you need further details or additional applications, feel free to ask! 😊
Mécanisme D'action
Target of Action
Similar compounds such as buprenorphine-3-glucuronide have shown affinity for the μ-opioid receptor, δ-opioid receptor, and nociceptin receptor .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets to induce changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic reactions in humans .
Pharmacokinetics
Similar compounds have been shown to have significant bioavailability .
Result of Action
Similar compounds have been shown to produce a small degree of antinociception .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15+,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPPQBWTGIHMPB-WONTYKMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

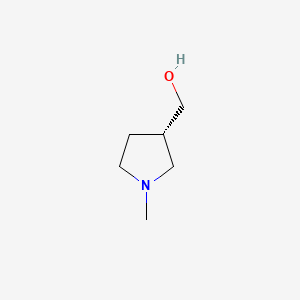


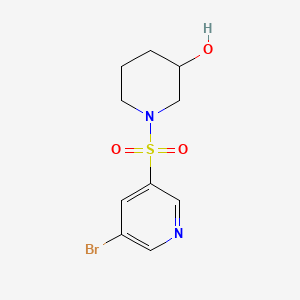
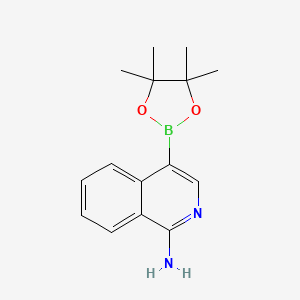
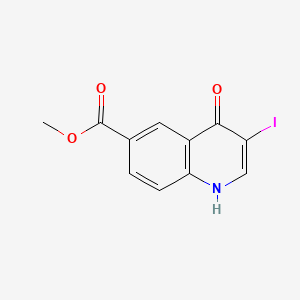
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B582399.png)


![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)


